

Clinical Trial Endpoint Validation for Zimlovisertib

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Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

Cat. No.: S539190

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Trial Arm	Change in DAS28-CRP at Week 12 (Primary Endpoint)	DAS28-CRP Remission at Week 24	Incidence of Treatment-Emergent Adverse Events (TEAEs)
Zimlovisertib + Tofacitinib	-2.65 (90% CI: -2.84 to -2.46); P=0.032 vs tofacitinib [1] [2]	40.8% [2]	53.5% (aggregate across all groups); specific group data not fully detailed [1] [3]
Zimlovisertib + Ritilecitinib	-2.35 (90% CI: -2.54 to -2.15); not statistically significant vs tofacitinib [1]	Information missing	Information missing
Tofacitinib Monotherapy	-2.30 (90% CI: -2.49 to -2.11) [1] [2]	24.0% [2]	58.8% (highest incidence) [1] [3]
Ritlecitinib Monotherapy	Information missing	Information missing	Information missing
Zimlovisertib Monotherapy	Information missing	Information missing	Information missing

The trial demonstrated a favorable safety profile for the combinations. Most TEAEs were mild, with no evidence of additive or synergistic safety issues when **Zimlovisertib** was combined with other drugs [1] [3].

Serious adverse events and severe TEAEs were reported in 2.2% and 2.0% of patients, respectively [1].

Detailed Experimental Protocol

The validation of these endpoints was conducted under a rigorous clinical trial framework. Here are the key methodological details:

- **Study Design:** This was a **randomized, Phase 2 study** conducted across 77 centers in 10 countries [2].
- **Patient Population:** It enrolled **460 patients** aged 18-70 with moderate to severe active RA and an inadequate response to methotrexate [1] [2].
- **Treatment Regimens & Randomization:** Patients were randomized in a 4:4:3:3:4 ratio to one of five groups for a 24-week treatment period [1] [2]:
 - **Zimlovisertib** 400 mg + Tofacitinib 11 mg (n=103)
 - **Zimlovisertib** 400 mg + Ritlecitinib 100 mg (n=101)
 - **Zimlovisertib** 400 mg monotherapy (n=77)
 - Ritlecitinib 100 mg monotherapy (n=77)
 - Tofacitinib 11 mg monotherapy (n=102)
- **Key Procedures:** Patients were required to **discontinue methotrexate** prior to randomization. The study included a screening period of up to 28 days and a 4-week follow-up period after treatment. The trial design also featured a **programmatically discontinuation** of non-responders (those who failed to achieve at least 20% improvement in ACR criteria by week 12) [2].
- **Primary Endpoint:** **Change from baseline in Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at week 12** [1] [2].
- **Key Secondary Endpoint:** **DAS28-CRP remission rates at week 24** [2].
- **Safety Monitoring:** Patients were monitored throughout the study for **treatment-emergent adverse events (TEAEs)** [1].

Mechanism of Action and Signaling Pathway

Zimlovisertib is a first-in-class, highly selective, reversible inhibitor of **Interleukin-1 receptor-associated kinase 4 (IRAK4)** [4] [5]. IRAK4 is a critical signaling node in the **innate immune system**, acting downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family. The following diagram illustrates this pathway and the targeted combination therapy approach.

The diagram above shows how **Zimlovisertib** and Tofacitinib target two distinct but relevant immune pathways. The Phase 2 trial validated that concurrently inhibiting the IRAK4 and JAK-STAT pathways provides enhanced efficacy in reducing RA disease activity [1].

Conclusion for Researchers

In summary, the clinical trial data provides robust validation for the use of DAS28-CRP as a primary endpoint in RA studies for **Zimlovisertib** combinations. The key takeaways are:

- **Endpoint Validation:** The **DAS28-CRP** score successfully detected a statistically significant and clinically relevant improvement for the **Zimlovisertib** + Tofacitinib combination [1].
- **Successful Combination:** The dual inhibition of the **IRAK4** and **JAK-STAT** pathways proved to be more effective than JAK inhibition alone, without a significant increase in safety concerns [1] [2].
- **Clinical Relevance:** The combination therapy resulted in a substantially higher proportion of patients achieving **DAS28-CRP remission** at 24 weeks, a meaningful outcome for clinical practice [2].

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To cite this document: Smolecule. [Clinical Trial Endpoint Validation for Zimlovisertib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539190#zimlovisertib-clinical-trial-endpoint-validation>]

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